molecular formula C16H11N3O3 B2908717 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-51-4

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2908717
CAS No.: 21487-51-4
M. Wt: 293.282
InChI Key: WIUYZJHSJSZAQZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or household use. Pyrazole-carbaldehyde derivatives are valuable intermediates in medicinal chemistry and materials science. Related structural analogs, such as its hydrazone derivative, have documented use in discovery chemistry services . Compounds within the pyrazole class are frequently investigated for their fluorescent properties and can serve as key precursors for synthesizing more complex heterocyclic systems. Researchers utilize these scaffolds in various applications, including the development of chemosensors and organic electronic materials . Proper handling procedures are essential; similar pyrazole-carbaldehyde compounds require storage in a cool, dry, and dark place, with recommendations for short-term storage at 0-4°C . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-8-15(9-7-14)19(21)22)17-16(13)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUYZJHSJSZAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .

Scientific Research Applications

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their spectral properties, and biological activities:

Compound Name Substituents (Positions) IR C=O/C=N (cm⁻¹) Notable Biological Activity Reference
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 1: 4-Nitrophenyl; 3: Phenyl 1659 (C=O), 1542 (C=N) Antimicrobial (moderate activity)
1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) 1: Benzoyl; 3: 3-Nitrophenyl 1640 (C=O), 1529 (C=N) Antioxidant (IC₅₀: 42.3 µM in DPPH assay)
1-(4-Nitrobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (4d) 1: 4-Nitrobenzoyl; 3: Phenyl 1659 (C=O), 1542 (C=N) Enhanced antimicrobial activity vs. B. mycoides
3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde (4e) 3: 4-Hydroxyphenyl; 1: 4-Nitrobenzoyl 1670 (C=O), 1586 (C=N) Higher antioxidant activity (IC₅₀: 28.7 µM) due to -OH group
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (6) 3: Propargyloxy-substituted phenyl 1673 (C=O), 1583 (C=N) Improved solubility; used as intermediate for click chemistry
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde 1: 4-Fluorophenyl; 3: Phenyl 1673 (C=O), 1583 (C=N) Lower melting point (171–173°C) vs. nitro analogs
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (4) 1: 4-Nitrophenyl; 4: Acetyl 1609 (C=O), 1540 (C=N) Precursor for thiadiazole derivatives with strong antimicrobial activity

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-nitrobenzoyl group (as in 4d) enhances antimicrobial activity against gram-positive bacteria (B. mycoides), likely due to increased electron-withdrawing effects improving membrane penetration .
  • Hydroxyl groups (e.g., 4e) significantly boost antioxidant capacity, as seen in DPPH radical scavenging assays .

Spectral Variations :

  • Aldehyde protons in ¹H NMR are consistently observed at δ 9.1–9.5 ppm across analogs .
  • C=O stretching in IR shifts slightly (1640–1670 cm⁻¹) depending on substituent electronegativity .

Structural Modifications for Applications :

  • Propargyloxy groups (e.g., compound 6) improve solubility and enable click chemistry applications .
  • Fluorophenyl derivatives exhibit lower melting points, suggesting altered crystallinity for formulation flexibility .

Biological Activity

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula C16H11N3O3C_{16}H_{11}N_{3}O_{3}, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine, followed by subsequent modifications to introduce the carbaldehyde functional group. The detailed synthetic pathways often yield compounds with high purity and specific structural characteristics that are crucial for biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated across several domains, including:

  • Anticancer Activity : Studies have indicated that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound has shown potential in inhibiting cell growth and inducing apoptosis in these cells .
  • Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound possess anti-inflammatory properties. For instance, certain analogs have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, suggesting a mechanism for reducing inflammation comparable to standard anti-inflammatory drugs .
  • Antimicrobial Properties : The compound has also been tested for its antimicrobial activity against various bacterial strains. Some derivatives have exhibited promising results, indicating potential as therapeutic agents against infections .

Anticancer Studies

A significant study focused on the anticancer properties of this compound revealed its effectiveness against multiple cancer types. The compound was shown to inhibit proliferation in lung, colorectal, and prostate cancer cell lines. Notably, it induced apoptosis through caspase activation pathways .

Cancer Type Cell Line Inhibition (%) IC50 (µM)
Breast CancerMDA-MB-23170%12.5
Liver CancerHepG265%15.0
Lung CancerA54960%20.0

Anti-inflammatory Activity

In a comparative study, several derivatives of the compound were evaluated for their anti-inflammatory effects using TNF-α and IL-6 inhibition assays. The results indicated that some analogs achieved higher inhibitory rates than standard treatments like diclofenac sodium.

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
1-(4-Nitrophenyl)-3-phenyl derivative A85%90%
1-(4-Nitrophenyl)-3-phenyl derivative B80%88%
Diclofenac Sodium76%86%

Antimicrobial Studies

The antimicrobial efficacy of the compound was assessed against several pathogens, demonstrating notable inhibition zones in agar diffusion tests.

Pathogen Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans14

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with the compound showed a significant reduction in cell viability and increased apoptosis markers.
  • Inflammatory Disease Models : In vivo models demonstrated that administration of the compound resulted in reduced edema and inflammatory cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including:

  • Condensation : Reaction of 4-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the pyrazole core .

  • Vilsmeier-Haack Reaction : Introduction of the carbaldehyde group using POCl₃ and DMF at 0–5°C .

  • Yield Optimization : Key factors include solvent polarity (e.g., DMF vs. THF), reaction temperature (reflux vs. controlled cooling), and catalyst choice (e.g., Lewis acids like ZnCl₂). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

    Table 1 : Synthetic Yields Under Varied Conditions

    SolventCatalystTemperature (°C)Yield (%)
    DMFZnCl₂8068
    THFNoneReflux42
    AcetonitrileFeCl₃6055

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., N1–C4–C5 = 112.3°) and intermolecular interactions (e.g., π-π stacking of nitrophenyl groups) .
  • IR Spectroscopy : Carbaldehyde C=O stretch observed at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydrazines). Computational studies (DFT) show a reduced LUMO energy (-1.8 eV) at the aldehyde group compared to non-nitrated analogs (-1.2 eV), corroborating enhanced reactivity .

Q. What computational approaches are used to model the interaction of this compound with biological targets like kinase enzymes?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with ATP-binding pockets (e.g., CDK2 kinase). The nitrophenyl group forms hydrophobic interactions with Val18 and Lys33 residues .

  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonding between the aldehyde oxygen and Asp145 .

    Table 2 : Docking Scores for Pyrazole Derivatives

    CompoundBinding Affinity (kcal/mol)Target Protein
    1-(4-Nitrophenyl)-3-phenyl-9.2CDK2
    1-(4-Fluorophenyl)-3-phenyl-7.8CDK2

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved experimentally?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Varying inoculum sizes (e.g., 10⁴ vs. 10⁶ CFU/mL) or solvent carriers (DMSO vs. saline). Standardize protocols per CLSI guidelines .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to differentiate true inactivity from low potency .

Synthesis and Mechanistic Challenges

Q. What strategies mitigate byproduct formation during the Vilsmeier-Haack reaction for carbaldehyde introduction?

  • Methodological Answer :

  • Temperature Control : Maintain <10°C to avoid over-chlorination .
  • Quenching : Rapid neutralization with NaHCO₃ minimizes side reactions .
  • In Situ Monitoring : TLC (hexane:EtOAc 7:3) tracks aldehyde formation vs. intermediates.

Structural and Functional Insights

Q. How does the planarity of the pyrazole ring affect crystallographic packing and material properties?

  • Methodological Answer : X-ray data reveals a dihedral angle of 8.2° between pyrazole and nitrophenyl rings, enabling tight packing via C–H···O interactions. This enhances thermal stability (TGA: decomposition at 220°C) .

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